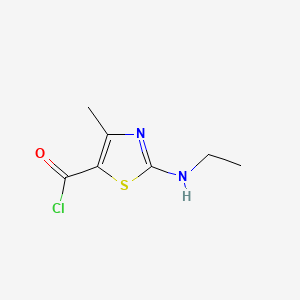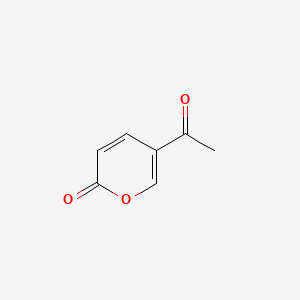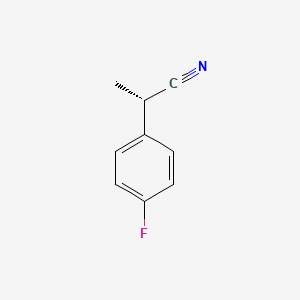
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes both acetylamino and formylamino functional groups attached to the propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- can be achieved through a multi-step process:
Formylation: The addition of a formyl group to the acetylated intermediate.
Amidation: The final step involves the formation of the amide bond.
Typical reaction conditions for these steps include the use of acetic anhydride for acetylation, formic acid or formyl chloride for formylation, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
Propanamide: The parent compound without the acetylamino and formylamino groups.
N-Methylpropanamide: Similar structure but lacks the additional functional groups.
Acetylformamide: Contains both acetyl and formyl groups but in a different arrangement.
Uniqueness
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl-: is unique due to the presence of both acetylamino and formylamino groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
176039-42-2 |
|---|---|
分子式 |
C7H13N3O3 |
分子量 |
187.20 g/mol |
IUPAC名 |
2-acetamido-2-formamido-N-methylpropanamide |
InChI |
InChI=1S/C7H13N3O3/c1-5(12)10-7(2,9-4-11)6(13)8-3/h4H,1-3H3,(H,8,13)(H,9,11)(H,10,12) |
InChIキー |
IGGDVTRKJCXQJW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C)(C(=O)N)N(C)C=O |
正規SMILES |
CC(=O)NC(C)(C(=O)NC)NC=O |
同義語 |
Propanamide, 2-(acetylamino)-2-(formylamino)-N-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-](/img/structure/B574918.png)





![6-Oxabicyclo[3.1.0]hexane-1-methanol](/img/structure/B574937.png)
